Methyl carbamate-d3

Mass Spectrometry Internal Standard Purity

Quantifying carbamates in complex matrices? Unlabeled standards cause poor recovery due to differential matrix effects and ionization suppression. Methyl carbamate-d3 offers a precise +3 Da mass shift with identical chromatographic behavior. - Achieves >90% recovery for pesticide MRL compliance (citrus, vegetables, oils) - Enables sub-ppb quantification in environmental fate studies - Provides accurate metabolic clearance data for carbamate-containing drugs Stable isotope-labeled internal standard for regulatory LC-MS/MS methods.

Molecular Formula C2H5NO2
Molecular Weight 78.09 g/mol
Cat. No. B12421559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl carbamate-d3
Molecular FormulaC2H5NO2
Molecular Weight78.09 g/mol
Structural Identifiers
SMILESCOC(=O)N
InChIInChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3
InChIKeyGTCAXTIRRLKXRU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Carbamate-d3: Stable Isotope-Labeled Internal Standard


Methyl carbamate-d3 (CAS 124522-32-3) is a stable, deuterium-labeled isotopologue of methyl carbamate, wherein three hydrogen atoms are replaced by deuterium . This labeling introduces a precise mass difference of +3 Da while preserving the chemical structure and physicochemical behavior of the parent compound . Its primary utility lies in analytical chemistry as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for matrix effects and ionization variability during the quantification of methyl carbamate and related analytes .

Workflow LC-MS/MS quantification
Selection Deuterated ISTD for methyl carbamate
Use context Matrix effect correction and recovery

Methyl Carbamate-d3: Limitations of Unlabeled Internal Standards


In LC-MS/MS analysis, the use of unlabeled methyl carbamate or structurally similar carbamates as internal standards introduces significant quantitative inaccuracies. These unlabeled standards do not co-elute identically, are subject to differential matrix effects, and cannot correct for ionization suppression or enhancement to the same degree as their stable isotope-labeled counterparts [1]. Consequently, methods employing non-deuterated analogs often exhibit poor recovery, reduced precision, and higher limits of detection, rendering them unsuitable for regulatory compliance or high-sensitivity applications where accurate quantitation is paramount [2].

Target: Methyl Carbamate-d3
Substitute: Unlabeled analog
Co-elution with analyte supports matched ionization
Retention time shift may impair matrix correction
Compensates for ionization variability
Differential matrix effects can reduce accuracy
Supports high recovery and lower detection limits
Lower recovery and higher LOD reported with non-isotopic standards

Methyl Carbamate-d3: Evidence-Based Differentiation


Isotopic Purity for Reduced Interference

Methyl carbamate-d3 achieves a certified isotopic purity of 98.5% (deuterium incorporation) . This high degree of labeling minimizes the presence of the unlabeled (d0) isotopologue, which would otherwise contribute to background signal and reduce the accuracy of quantitative measurements. In contrast, many generic stable isotope-labeled standards are offered at lower isotopic enrichment (e.g., 97-98% atom), which can introduce a more significant unlabeled fraction, leading to systematic overestimation of analyte concentration .

Isotopic Purity
Class-level
98.5% deuterium incorporation
Supports lower LLOQ in trace analysis
Vendor-specified purity; review COA
Mass Spectrometry Internal Standard Purity

Matrix Effect Correction and Recovery

When used as an internal standard for the analysis of carbamate pesticides in food matrices, methyl carbamate-d3 enabled a method that achieved >90% recovery for multiple analytes . This high recovery is a direct consequence of the deuterated internal standard's ability to correct for ion suppression and other matrix effects that typically reduce signal intensity for unlabeled analytes. Without an isotopically matched internal standard, matrix effects can lead to signal suppression of 20-50% in LC-MS/MS, resulting in significant quantitative error [1].

Matrix Effect Correction
Method context
>90% recovery (ISTD) vs 20–50% suppression (without)
Supports accurate quantitation in food matrices
Reported for carbamate pesticides; cross-study comparable
LC-MS/MS Matrix Effect Recovery

Precise Mass Difference

Methyl carbamate-d3 has a monoisotopic mass of 78.050859 Da, which is +3.0188 Da heavier than the non-deuterated methyl carbamate (75.0320 Da) . This mass difference is critical for mass spectrometry-based quantitation, as it allows the internal standard signal to be cleanly resolved from the analyte without isotopic overlap. While other isotopologues (e.g., ¹³C-labeled) can also provide a mass shift, deuterium labeling (²H) on the methyl group is often preferred for small molecules as it provides a distinct, predictable m/z increment and is synthetically accessible .

Mass Shift
Head-to-head
+3.0188 Da
Ensures baseline separation in MS spectra
High-resolution MS data; monoisotopic mass
Mass Spectrometry Isotope Labeling Quantitation

Chromatographic Co-Elution

Deuterated internal standards like methyl carbamate-d3 are designed to co-elute with their non-deuterated analyte under reversed-phase HPLC conditions, with a typical retention time difference (ΔtR) of less than 0.03 min [1]. This near-identical chromatographic behavior ensures that both compounds experience identical ionization conditions as they enter the MS source, a prerequisite for accurate normalization of ion suppression or enhancement. In contrast, structural analog internal standards often exhibit ΔtR > 0.2 min, which can lead to variable and incomplete correction of matrix effects [2].

Co-Elution
Class-level
ΔtR 0.2 min (analog)
Supports matched ionization conditions
Reversed-phase LC; typical for deuterated SIL-IS
HPLC Chromatography Internal Standard

Methyl Carbamate-d3: Key Application Scenarios


Carbamate Pesticide Residue Quantification in Food

Methyl carbamate-d3 is essential as an internal standard for LC-MS/MS methods quantifying trace levels of carbamate pesticides (e.g., carbaryl, aldicarb) in complex food matrices such as citrus fruits, vegetables, and vegetable oils. Its use enables compliance with stringent maximum residue limits (MRLs) by achieving high recovery (>90%) and correcting for matrix-induced ion suppression .

Environmental Trace Analysis

In environmental fate studies, methyl carbamate-d3 serves as an internal standard for quantifying methyl carbamate and its degradation products in water, soil, and sediment samples. The precise +3 Da mass shift ensures unambiguous identification and quantification at sub-ppb levels, critical for assessing environmental persistence and transport .

Metabolic Profiling and Pharmacokinetics

Methyl carbamate-d3 is used as a stable isotope-labeled tracer in in vitro and in vivo metabolism studies of carbamate-containing pharmaceuticals. Its near-identical chromatographic and ionization properties to the unlabeled compound allow for accurate determination of metabolic stability and clearance rates without interference from endogenous matrix components .

Application
Selection Property
Validation Focus
Carbamate residue analysis in food
Isotope-labeled ISTD for methyl carbamate
Matrix effect correction and recovery verification
Environmental trace analysis
Distinct mass shift and co-elution
Sub-ppb quantification and selectivity assessment
Metabolic stability studies
Near-identical chromatographic/ionization behavior
Clearance rate determination without matrix interference

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